
2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-
Overview
Description
2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- is a chemical compound with the molecular formula C11H7NO4S and a molecular weight of 249.24 g/mol This compound is known for its unique structure, which includes a thiazolidinedione ring and a benzodioxole moiety
Preparation Methods
The synthesis of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- typically involves the condensation of 2,4-thiazolidinedione with 1,3-benzodioxole-5-carbaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The N-3 position of the thiazolidinedione ring undergoes acylation with chloroacetyl chloride or ethyl bromoacetate to introduce functionalized side chains. These reactions enhance solubility and biological targeting .
Example :
Reactant | Reagent | Conditions | Product | Application | Reference |
---|---|---|---|---|---|
Potassium salt of thiazolidinedione | Ethyl bromoacetate | DMF, reflux | Ethyl-2-(thiazolidinedione-yl)acetate | Antihyperglycemic agents |
Hydrazinolysis and Condensation
Hydrazinolysis of ester derivatives (e.g., compound 4 ) produces hydrazide intermediates, which further react with aldehydes to form Schiff bases. These derivatives show enhanced α-amylase inhibition and antioxidant activity .
Reaction Sequence :
-
Hydrazinolysis :
-
Schiff Base Formation :
Derivative | Biological Activity | IC (α-Amylase) | DPPH Radical Scavenging (%) | Reference |
---|---|---|---|---|
Hydrazide 5 | Antioxidant, antidiabetic | 0.85 μM | 89.2% |
Comparative Reactivity with Analogues
The benzodioxole substituent influences electron distribution, enhancing electrophilic substitution at the methylene bridge. Comparative studies with analogues reveal distinct reactivity patterns:
Mechanistic Insights
Scientific Research Applications
Antidiabetic Properties
Thiazolidinediones (TZDs), including the compound , are primarily known for their role as antidiabetic agents. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.
- Mechanism of Action : The compound enhances insulin sensitivity in peripheral tissues and reduces glucose production in the liver. Studies have shown that derivatives of 2,4-thiazolidinedione can significantly lower blood glucose levels in diabetic animal models .
- In Vivo Studies : In vivo evaluations have demonstrated that these compounds exhibit antihyperglycemic effects, leading to improved glycemic control in diabetic rats .
Antioxidant Activity
The antioxidant properties of 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione have been extensively studied. Antioxidants are vital for combating oxidative stress, which is implicated in various chronic diseases.
- Research Findings : In vitro assays have confirmed that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers .
- Applications : The antioxidant effects make it a candidate for formulations aimed at preventing oxidative damage in diseases like cardiovascular disorders and neurodegenerative diseases .
Anticancer Effects
Recent studies have highlighted the potential anticancer properties of thiazolidinedione derivatives.
- Mechanism : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of PI3K/Akt signaling pathways .
- Case Studies : In vitro studies on different cancer cell lines (e.g., MDA-MB-231 for breast cancer) have indicated that these compounds can inhibit cell proliferation effectively .
Anti-Malarial and Anti-Microbial Activities
The anti-malarial and anti-microbial potential of thiazolidinediones has also been explored.
- Anti-Malarial Studies : Some derivatives have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves disrupting the metabolic pathways essential for the survival of the parasite .
- Anti-Microbial Efficacy : Research indicates that these compounds possess broad-spectrum antimicrobial properties against various pathogens, suggesting their potential use in treating infections .
Other Biological Activities
Beyond the primary applications mentioned above, thiazolidinediones have been investigated for several other biological activities:
- Anti-obesity Effects : These compounds may influence lipid metabolism and promote weight loss by modulating adipocyte differentiation and function .
- Neuroprotective Effects : Some studies suggest that thiazolidinediones may offer neuroprotective benefits by reducing inflammation and oxidative stress in neuronal cells .
Data Summary Table
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- involves its interaction with specific molecular targets and pathways. One of the primary targets is the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism . By activating PPAR-γ, the compound can improve insulin sensitivity and reduce inflammation. Additionally, it may interact with other cellular pathways involved in oxidative stress and cell proliferation .
Comparison with Similar Compounds
2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- can be compared with other thiazolidinedione derivatives, such as:
Rosiglitazone: A well-known antidiabetic drug that also targets PPAR-γ but has a different chemical structure.
Pioglitazone: Another antidiabetic agent with a thiazolidinedione core, used to improve insulin sensitivity.
Ciglitazone: The prototypical thiazolidinedione compound, which served as a basis for the development of other derivatives.
The uniqueness of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- lies in its specific structural features, which confer distinct chemical and biological properties compared to other thiazolidinedione derivatives.
Biological Activity
2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- (CAS: 139336-28-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and cancer research. This article provides a detailed examination of its biological activity, synthesizing findings from various studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H7NO4S |
Molecular Weight | 249.24 g/mol |
Melting Point | 247-249 °C |
Density | 1.595 g/cm³ |
pKa | 7.40 |
Antidiabetic Activity
Thiazolidinediones (TZDs), including the compound in focus, are primarily known for their role as insulin sensitizers. The biological activity of 2,4-Thiazolidinedione derivatives has been extensively studied for their antidiabetic properties. In vitro studies have demonstrated that these compounds can significantly lower blood glucose levels by enhancing insulin sensitivity in peripheral tissues.
Case Study Findings:
-
Datar et al. (2017) reported that certain thiazolidinedione derivatives exhibited comparable efficacy to the standard drug pioglitazone in reducing blood glucose levels in diabetic models. Table 1 summarizes the time-dependent effects of various compounds:
The presence of methoxy groups in some derivatives enhanced their activity significantly compared to pioglitazone .
Compounds Time (min) DMSO Pioglitazone Compound 1 Compound 2 0 145 139 141 147 30 150 105 112 110 60 150 110 117 112 ... ... ... ... ... ...
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant properties of thiazolidinedione derivatives, suggesting that they can mitigate oxidative stress associated with diabetes and other chronic conditions.
Research Findings:
- A study by Badiger et al. demonstrated that specific thiazolidinedione derivatives showed potent antioxidant activity in vitro and were effective in reducing inflammation markers in diabetic rats .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that thiazolidinediones may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Key Findings:
- According to a study published in PMC, certain thiazolidinedione derivatives exhibited selective inhibition against various cancer cell lines by targeting PI3K pathways .
The primary mechanism through which thiazolidinediones exert their biological effects is through the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-γ. This activation leads to:
- Increased insulin sensitivity
- Modulation of lipid metabolism
- Anti-inflammatory effects
- Potential induction of apoptosis in cancer cells
Q & A
Q. What are the established synthetic routes for 2,4-thiazolidinedione derivatives, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of 2,4-thiazolidinedione derivatives typically involves Knoevenagel condensation between aromatic aldehydes and the active methylene group of the thiazolidinedione core . For example, tungstic acid (15 mol%) in ethanol under reflux has been used to synthesize 5-arylidene derivatives, though solvent choice critically impacts reaction efficiency. Methanol, acetonitrile, and DMF showed no product formation even after 30 hours, emphasizing the need for optimized conditions . Alternative routes include the thiourea method , where thiourea reacts with chloroacetic acid under acidic conditions to form the thiazolidinedione ring, followed by Mannich reactions to introduce substituents .
Key Considerations :
- Solvent polarity and catalyst selection (e.g., tungstic acid vs. HCl).
- Temperature sensitivity: Cyclization steps often require reflux conditions.
- Byproduct management: Hydrolysis intermediates may require purification via recrystallization or chromatography .
Q. How can structural characterization of 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione be methodologically validated?
Basic Research Question
Characterization relies on spectroscopic and chromatographic techniques :
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-S bonds at ~650–750 cm⁻¹ .
- ¹H NMR : Aromatic protons from the benzodioxole moiety appear as doublets (δ 6.7–7.2 ppm), while the exocyclic methylene group (C=CH) resonates as a singlet near δ 7.5–8.0 ppm .
- TLC : Monitors reaction progress using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .
Advanced Validation :
- X-ray crystallography resolves stereochemistry of the exocyclic double bond (Z/E configuration).
- High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₁H₇NO₄S, MW 249.2) .
Q. What methodological frameworks are used to evaluate the antioxidant and antidiabetic activities of this compound?
Intermediate Research Question
-
Antioxidant Activity :
- DPPH Radical Scavenging Assay : Compounds are tested at 50 µg/mL, with ascorbic acid as a reference. Activity correlates with electron-donating groups (e.g., hydroxyl) on the benzodioxole ring .
- FRAP (Ferric Reducing Antioxidant Power) : Measures Fe³+ to Fe²+ reduction, with absorbance at 593 nm .
-
Antidiabetic Activity :
- PPAR-γ Agonism : Transactivation assays using luciferase reporters in HEK293 cells. EC₅₀ values are compared to rosiglitazone .
- Insulin Sensitivity : Evaluated in 3T3-L1 adipocytes via glucose uptake assays (radiolabeled 2-deoxyglucose) .
Q. How does the thiazolidinedione (TZD) ring contribute to cytotoxicity, and how can structural modifications mitigate this?
Advanced Research Question
The TZD ring is implicated in hepatotoxicity, as shown in HepG2 cell studies. Key findings :
- TZD-containing derivatives (e.g., troglitazone, DCPT) reduced cell viability (IC₅₀ ~50–100 µM), while oxazolidinedione or succinimide analogues were non-toxic .
- Structural Determinants :
- The exocyclic methylene group enhances electrophilicity, potentially forming reactive metabolites.
- Substitution at the 5-position with electron-withdrawing groups (e.g., nitro) reduces toxicity .
Compound Class | Cytotoxicity (24h IC₅₀, µM) |
---|---|
TZD derivatives | 50–100 |
Non-TZD analogues | >250 |
Mitigation Strategies :
- Replace TZD with oxazolidinedione or pyrrolidinedione rings.
- Introduce hydrophilic substituents to reduce metabolic activation .
Q. What quantum chemical parameters predict the bioactivity of 5-substituted TZD derivatives?
Advanced Research Question
Density Functional Theory (DFT) calculations reveal:
- HOMO-LUMO Gaps : Narrow gaps (<4 eV) correlate with higher reactivity and PPAR-γ binding affinity .
- Electrostatic Potential Maps : Negative regions (e.g., carbonyl groups) align with hydrogen-bonding sites in PPAR-γ’s ligand-binding domain .
- Mulliken Charges : Partial charges on the benzodioxole oxygen atoms influence π-π stacking with receptor residues .
Example : Derivatives with electron-deficient arylidene groups show enhanced GSK-3β inhibition (ΔG ~-8.5 kcal/mol) .
Q. How can contradictions between therapeutic efficacy and cytotoxicity be resolved in preclinical studies?
Advanced Research Question
- Dose-Response Analysis : Separate therapeutic (PPAR-γ activation at nM–µM) vs. toxic (mM) ranges .
- Metabolic Profiling : Identify reactive metabolites (e.g., glutathione adducts) using LC-MS/MS .
- In Silico Toxicity Prediction : Tools like DEREK Nexus flag structural alerts (e.g., Michael acceptors in TZD derivatives) .
Q. What solvent systems and catalysts optimize the synthesis of 5-arylidene-TZD derivatives?
Intermediate Research Question
- Optimal Conditions : Ethanol with tungstic acid (15 mol%) under reflux yields >80% purity .
- Failed Conditions : Polar aprotic solvents (DMF, acetonitrile) inhibit condensation due to poor nucleophilicity .
- Alternative Catalysts : Piperidine/acetic acid systems achieve similar efficiency but require longer reaction times (24–48h) .
Q. What experimental designs validate PI3Kγ inhibition by this compound in inflammatory disease models?
Advanced Research Question
- In Vitro : PI3Kγ kinase assays (IC₅₀ determination) using ATP-competitive luminescent assays (e.g., ADP-Glo™) .
- In Vivo : Collagen-induced arthritis (CIA) models in mice, monitoring joint inflammation via IL-6/TNF-α ELISA and histopathology .
- Selectivity Profiling : Counter-screening against PI3Kα/β/δ isoforms to confirm γ-specificity .
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGWAUUPHUBJNQ-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-41-8 | |
Record name | NSC31098 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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